molecular formula C11H11NO2 B048320 4-(2-Methoxyphenyl)-4-oxobutyronitrile CAS No. 113522-19-3

4-(2-Methoxyphenyl)-4-oxobutyronitrile

Cat. No.: B048320
CAS No.: 113522-19-3
M. Wt: 189.21 g/mol
InChI Key: YZDPMHCJJPNPAB-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-4-oxobutyronitrile is an organic compound that features a methoxyphenyl group attached to a butyronitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-4-oxobutyronitrile typically involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine to catalyze the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-4-oxobutyronitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)-4-oxobutyronitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetonitrile
  • 4-Methoxybenzyl cyanide
  • 4-Methoxyphenylpropionitrile

Uniqueness

4-(2-Methoxyphenyl)-4-oxobutyronitrile is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both a methoxy group and a nitrile group allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

4-(2-methoxyphenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11-7-3-2-5-9(11)10(13)6-4-8-12/h2-3,5,7H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDPMHCJJPNPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542227
Record name 4-(2-Methoxyphenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113522-19-3
Record name 4-(2-Methoxyphenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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